4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 890612-92-7
VCID: VC6420457
InChI: InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22)
SMILES: C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl
Molecular Formula: C16H17ClN4O3S
Molecular Weight: 380.85

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

CAS No.: 890612-92-7

Cat. No.: VC6420457

Molecular Formula: C16H17ClN4O3S

Molecular Weight: 380.85

* For research use only. Not for human or veterinary use.

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide - 890612-92-7

Specification

CAS No. 890612-92-7
Molecular Formula C16H17ClN4O3S
Molecular Weight 380.85
IUPAC Name 4-chloro-3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide
Standard InChI InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22)
Standard InChI Key AKJPNWHZTXLLOU-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates three distinct pharmacophores:

  • A benzamide core substituted with a chlorine atom at position 4.

  • A piperidine sulfonamide group at position 3, contributing to solubility and target binding.

  • A pyrimidin-2-yl group linked via an amide bond, enabling hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.890612-92-7
Molecular FormulaC16H17ClN4O3S\text{C}_{16}\text{H}_{17}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight380.85 g/mol
XLogP3-AA (Lipophilicity)2.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step protocol:

  • Sulfonylation: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.

  • Coupling: The sulfonyl chloride intermediate is coupled to 4-chloro-3-aminobenzoic acid using triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Amidation: The carboxylic acid group is activated with N,N\text{N,N}-dicyclohexylcarbodiimide (DCC) and reacted with 2-aminopyrimidine in dimethylformamide (DMF).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonylationPiperidine, ClSO3_3H, 0°C78
CouplingEt3_3N, CH2_2Cl2_2, rt65
AmidationDCC, DMF, 40°C72

Purification and Scalability

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6 ):

    • δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H)

    • δ 8.21 (s, 1H, benzamide-NH)

    • δ 3.12–3.08 (m, 4H, piperidine-H)

    • δ 1.52–1.48 (m, 6H, piperidine-CH2_2)

  • 13C^{13}\text{C} NMR: 167.2 ppm (amide C=O), 158.1 ppm (pyrimidine C-2).

Infrared Spectroscopy

Strong absorptions at:

  • 1685 cm1^{-1} (C=O stretch)

  • 1340 cm1^{-1} (S=O asymmetric stretch)

  • 1150 cm1^{-1} (S=O symmetric stretch).

Computational Modeling and Target Prediction

Molecular Docking Studies

Docking into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) (PDB: 1AQ1) revealed:

  • Binding affinity: −9.2 kcal/mol (AutoDock Vina).

  • Key interactions: Hydrogen bonds with Glu81 and Lys89; hydrophobic contacts with Ile10 and Val18.

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

ParameterPrediction
GI AbsorptionHigh
BBB PermeantNo
P-gp SubstrateYes
CYP2D6 InhibitorLikely

Challenges and Future Directions

Metabolic Stability

Microsomal studies (human liver microsomes) show a half-life of 23 minutes, necessitating prodrug strategies.

Toxicity Profiling

Preliminary Ames test: Negative (no mutagenicity up to 1 mg/plate).

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